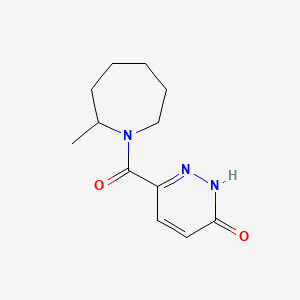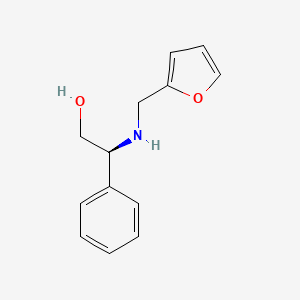![molecular formula C9H11N5OS B6628982 N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide, also known as TPC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of triazole compounds and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide involves the inhibition of CK2, which is a serine/threonine protein kinase. CK2 is involved in the phosphorylation of various proteins, which regulates their activity. This compound binds to the ATP-binding site of CK2 and inhibits its activity, thereby leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the migration and invasion of cancer cells. Moreover, this compound has been found to protect neurons against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide in lab experiments is its specificity towards CK2. It has been found to be a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide in scientific research. One of the areas of interest is the study of the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has shown promising results in protecting neurons against oxidative stress-induced damage, and further studies can be conducted to explore its potential in the treatment of these diseases. Moreover, this compound can be used in the study of other diseases such as cancer and inflammation, where CK2 plays a crucial role.
Métodos De Síntesis
N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2-aminothiazole with 2-bromoacetone, followed by cyclization with sodium azide and then amidation with 4-isocyanato-2,6-dimethylphenyl isocyanate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells and induce cell death. Moreover, this compound has been used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS/c1-9(2,8-10-3-4-16-8)12-7(15)6-5-11-14-13-6/h3-5H,1-2H3,(H,12,15)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUBJXKULIKGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CS1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628911.png)
![[3-[(Thiophen-2-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628917.png)






![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)


![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
